2-[(4-Bromo-2-methylphenoxy)methyl]oxirane
Description
Contextualization within Aromatic Glycidyl (B131873) Ether Chemistry
Aromatic glycidyl ethers are a significant subclass of substituted oxiranes, characterized by a glycidyl ether moiety attached to an aromatic ring system. The general structure consists of an epoxide ring connected through a methylene (B1212753) ether linkage to a phenyl or other aromatic group. These compounds are key building blocks in the synthesis of epoxy resins, which are widely used as adhesives, coatings, and composite materials. The properties of the resulting polymers are heavily influenced by the nature of the substituents on thearomatic ring.
Significance of Brominated Aromatic Ethers in Organic Synthesis and Polymer Science
The introduction of bromine atoms onto aromatic ethers has profound implications for their chemical behavior and applications. In organic synthesis, the bromo group serves as a versatile handle for a variety of coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of more complex molecules. In polymer science, brominated aromatic compounds are extensively used as flame retardants. The presence of bromine can also influence the refractive index, density, and thermal stability of polymers derived from these monomers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-bromo-2-methylphenoxy)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-4-8(11)2-3-10(7)13-6-9-5-12-9/h2-4,9H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGVTBVOLLSFLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343109-94-3 | |
| Record name | 2-[(4-bromo-2-methylphenoxy)methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Identity and Physicochemical Properties
The compound 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane is a distinct chemical entity with the molecular formula C₁₀H₁₁BrO₂. Its structure is characterized by an oxirane ring linked via a methylene (B1212753) ether bridge to a 4-bromo-2-methylphenol (B185452) moiety.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1343109-94-3 |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| SMILES | CC1=C(C=C(Br)C=C1)OCC2CO2 |
| InChI | InChI=1S/C10H11BrO2/c1-7-5-8(11)3-4-10(7)13-6-9-2-12-9/h3-5,9H,2,6H2,1H3 |
This table is interactive. Click on the headers to sort.
While extensive experimental data on the physicochemical properties of this compound is not widely available in the public domain, some properties can be predicted based on its structure and data from similar compounds. It is expected to be a liquid at room temperature with a relatively high boiling point due to its molecular weight and polar ether linkages.
Mechanistic Investigations of 2 4 Bromo 2 Methylphenoxy Methyl Oxirane Reactivity
Epoxide Ring-Opening Reactions
The central feature of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane's chemistry is the susceptibility of the epoxide ring to cleavage by a wide range of nucleophiles. This reactivity is a consequence of the significant ring strain, which is estimated to be around 13 kcal/mol. The reaction typically proceeds via a nucleophilic substitution mechanism, where the oxygen atom of the epoxide acts as an internal leaving group. The process can be catalyzed by either acid or base, which activates the epoxide or enhances the nucleophilicity of the attacking species, respectively.
Nucleophilic Ring-Opening Pathways
Nucleophilic ring-opening of this compound provides a versatile route to 1,2-difunctionalized propanes. A diverse array of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon, can be employed to cleave the oxirane ring, leading to the formation of a stable C-Nu bond and a hydroxyl group.
Regioselectivity and Stereoselectivity in Epoxide Cleavage
The ring-opening of this compound is a highly regioselective and stereoselective process. In both acid- and base-catalyzed reactions, the reaction pathway is predominantly of the SN2 type. researchgate.netresearchgate.net
Regioselectivity: Nucleophilic attack occurs preferentially at the less sterically hindered carbon atom of the epoxide ring. In the case of this compound, this is the terminal methylene (B1212753) carbon (C3). The alternative site (C2) is sterically shielded by the adjacent (4-bromo-2-methylphenoxy)methyl group. This strong preference for attack at the terminal position is observed under both basic and neutral conditions. libretexts.org Even under acidic conditions, where protonation of the epoxide oxygen might lead to some SN1 character, the primary nature of one carbon versus the secondary nature of the other still directs the nucleophile to the less substituted position. researchgate.netresearchgate.net
Stereoselectivity: The SN2 mechanism dictates that the nucleophile attacks the electrophilic carbon from the side opposite to the carbon-oxygen bond. libretexts.org This "backside attack" results in a Walden inversion of the stereochemical configuration at the center of attack. If the starting epoxide is enantiomerically pure (e.g., (R)-2-[(4-Bromo-2-methylphenoxy)methyl]oxirane), the resulting product will have the opposite configuration at the C3 position (e.g., an (S)-configured product).
Reactivity with Oxygen Nucleophiles (e.g., Alcohols, Phenols)
Oxygen-based nucleophiles, such as alcohols and phenols, readily open the epoxide ring, particularly under acid or base catalysis, to yield 1,2-diol ether derivatives. Under basic conditions, the alcohol is deprotonated to form a more potent alkoxide nucleophile. The alkoxide then attacks the terminal carbon of the oxirane. Subsequent protonation of the resulting alkoxide during workup yields the final product.
For example, the reaction with methanol, catalyzed by a base like sodium methoxide, would exclusively yield 1-(4-bromo-2-methylphenoxy)-3-methoxypropan-2-ol.
Table 1: Reaction of this compound with Oxygen Nucleophiles
| Nucleophile | Catalyst | Product |
| Methanol (CH₃OH) | NaOCH₃ or H₂SO₄ | 1-(4-Bromo-2-methylphenoxy)-3-methoxypropan-2-ol |
| Phenol (B47542) (C₆H₅OH) | NaOH or BF₃·OEt₂ | 1-(4-Bromo-2-methylphenoxy)-3-phenoxypropan-2-ol |
| Water (H₂O) | H₂SO₄ (acid) | 1-(4-Bromo-2-methylphenoxy)propane-1,2-diol |
Reactivity with Nitrogen Nucleophiles (e.g., Amines, Aziridines)
Nitrogen nucleophiles, such as primary and secondary amines, are effective reagents for the aminolysis of epoxides, leading to the formation of amino alcohols. These reactions are typically carried out by heating the epoxide with the amine, sometimes in the presence of a protic solvent or a Lewis acid catalyst. The reaction follows the same SN2 pathway, with the amine attacking the terminal carbon of the oxirane ring.
Aziridines, being nitrogen analogs of epoxides, can also act as nucleophiles. nih.gov The ring nitrogen of aziridine (B145994) can attack the epoxide, leading to a zwitterionic intermediate that can subsequently rearrange or be trapped. The reaction with a simple amine like diethylamine (B46881) would produce 1-(diethylamino)-3-(4-bromo-2-methylphenoxy)propan-2-ol.
Table 2: Reaction of this compound with Nitrogen Nucleophiles
| Nucleophile | Conditions | Product |
| Diethylamine ((C₂H₅)₂NH) | Heat, EtOH | 1-(Diethylamino)-3-(4-bromo-2-methylphenoxy)propan-2-ol |
| Aniline (C₆H₅NH₂) | Heat | 1-(4-Bromo-2-methylphenoxy)-3-(phenylamino)propan-2-ol |
| Aziridine (C₂H₅N) | Lewis Acid | 1-(Aziridin-1-yl)-3-(4-bromo-2-methylphenoxy)propan-2-ol |
Reactivity with Sulfur Nucleophiles
Sulfur nucleophiles are generally more potent than their oxygen counterparts due to sulfur's higher polarizability and the lower electronegativity of sulfur. Thiols (mercaptans) readily react with epoxides, especially under basic conditions where the thiol is converted to the highly nucleophilic thiolate anion. This reaction is highly efficient and regioselective, affording thioether derivatives. youtube.com
The reaction with ethanethiol (B150549) in the presence of a base like sodium hydroxide (B78521) would proceed smoothly to give 1-(4-bromo-2-methylphenoxy)-3-(ethylthio)propan-2-ol.
Table 3: Reaction of this compound with Sulfur Nucleophiles
| Nucleophile | Catalyst/Base | Product |
| Ethanethiol (C₂H₅SH) | NaOH | 1-(4-Bromo-2-methylphenoxy)-3-(ethylthio)propan-2-ol |
| Sodium Hydrosulfide (NaSH) | - | 1-(4-Bromo-2-methylphenoxy)-3-mercaptopropan-2-ol |
| Thiophenol (C₆H₅SH) | Et₃N | 1-(4-Bromo-2-methylphenoxy)-3-(phenylthio)propan-2-ol |
Reactivity with Carbon Nucleophiles
The formation of carbon-carbon bonds via epoxide ring-opening is a fundamentally important transformation in organic synthesis. This is typically achieved using organometallic reagents, such as Grignard reagents (organomagnesium halides) or organocuprates (Gilman reagents). masterorganicchemistry.commasterorganicchemistry.com These powerful carbon nucleophiles attack the terminal carbon of the epoxide in a classic SN2 fashion. masterorganicchemistry.com
For instance, reacting this compound with methylmagnesium bromide (CH₃MgBr) followed by an aqueous workup would yield 1-(4-bromo-2-methylphenoxy)butan-2-ol. Gilman reagents, being softer nucleophiles, are also highly effective and often provide cleaner reactions than Grignard reagents. masterorganicchemistry.com
Table 4: Reaction of this compound with Carbon Nucleophiles
| Nucleophile | Reagent Type | Product |
| Methyl | Grignard (CH₃MgBr) | 1-(4-Bromo-2-methylphenoxy)butan-2-ol |
| Phenyl | Organolithium (PhLi) | 1-(4-Bromo-2-methylphenoxy)-3-phenylpropan-2-ol |
| Dimethylcuprate | Gilman ((CH₃)₂CuLi) | 1-(4-Bromo-2-methylphenoxy)butan-2-ol |
Acid-Catalyzed Ring-Opening Mechanisms (SN1-like vs. SN2-like Characteristics)
Under acidic conditions, the epoxide oxygen of this compound is first protonated, forming a more reactive oxonium ion intermediate. This activation facilitates nucleophilic attack and subsequent ring-opening. The regioselectivity of this attack is governed by a delicate balance between electronic and steric factors, leading to a mechanism that often exhibits characteristics of both SN1 and SN2 pathways. pressbooks.pub
The transition state for acid-catalyzed epoxide opening possesses significant carbocationic character. khanacademy.org The positive charge on the protonated epoxide is not fully localized on the oxygen but is shared with the two carbons of the oxirane ring. This positive charge is better stabilized on the more substituted carbon atom. In the case of this compound, the two carbons of the epoxide ring are a primary carbon and a secondary carbon. Therefore, the partial positive charge will be more stabilized at the secondary carbon.
A weak nucleophile will preferentially attack the carbon atom that can best stabilize a positive charge, which is the more substituted carbon. khanacademy.org This SN1-like characteristic dictates that the nucleophile will attack the secondary carbon of the oxirane ring. Conversely, the reaction also displays SN2-like characteristics, where the nucleophile attacks from the backside, leading to an inversion of stereochemistry at the site of attack. pressbooks.pub The mechanism is considered a borderline case, where the transition state has SN2-like geometry but is influenced by SN1-like electronic stabilization. pressbooks.pub
For this compound, attack at the secondary carbon (Path A) is generally favored over attack at the less hindered primary carbon (Path B) in the presence of a weak nucleophile under acidic conditions.
Table 1: Regioselectivity in Acid-Catalyzed Ring-Opening of this compound
| Path | Site of Attack | Intermediate Character | Controlling Factors | Expected Major Product |
| A | Secondary Carbon | More stable partial carbocation (SN1-like) | Electronic stabilization | Nucleophile at secondary carbon |
| B | Primary Carbon | Less sterically hindered (SN2-like) | Steric accessibility | Nucleophile at primary carbon |
Base-Catalyzed Ring-Opening Mechanisms
In contrast to acid-catalyzed reactions, base-catalyzed ring-opening of epoxides proceeds via a classic SN2 mechanism. researchgate.net The reaction is initiated by the direct attack of a strong nucleophile on one of the carbon atoms of the epoxide ring. Due to steric hindrance, the nucleophile will preferentially attack the less substituted carbon atom. youtube.com
For this compound, the primary carbon of the oxirane is significantly more accessible to an incoming nucleophile than the secondary carbon. Therefore, under basic or nucleophilic conditions, the reaction will almost exclusively yield the product resulting from attack at the primary carbon. researchgate.netyoutube.com This process does not involve a carbocation intermediate and is governed primarily by steric factors. The attack of the nucleophile forces the ring to open, generating an alkoxide, which is subsequently protonated by a solvent or during workup to yield the final product.
Radical Ring-Opening Processes
While less common than ionic pathways, the oxirane ring can undergo radical-mediated ring-opening. These processes are typically initiated by radical species, which can be generated photochemically or through the use of radical initiators. The reaction can proceed through various mechanisms, including hydrogen atom abstraction from the epoxide ring or addition of a radical to the oxygen atom. The regioselectivity of radical ring-opening reactions can be complex and is influenced by the stability of the resulting radical intermediates. magtech.com.cn Research into the radical reactions of unsymmetrical oxetanes, which are structurally similar four-membered rings, shows that ring-opening can occur at the more sterically hindered carbon atom, suggesting that electronic effects and the stability of the resulting radical play a crucial role. magtech.com.cn
Influence of Aromatic Substitution (Bromo and Methyl Groups) on Epoxide Reactivity
The substituents on the aromatic ring, a bromo group at the para-position and a methyl group at the ortho-position, exert a significant electronic influence on the reactivity of the epoxide ring. This influence is transmitted through the phenoxy ether linkage.
Bromo Group: As a halogen, bromine is an electron-withdrawing group due to its electronegativity (inductive effect), but it is also a weak deactivator in electrophilic aromatic substitution due to its ability to donate lone-pair electrons into the ring (resonance effect). In this context, the primary influence on the ether oxygen's basicity is the inductive withdrawal of electron density. This makes the ether oxygen slightly less basic, which could marginally slow down the initial protonation step in acid-catalyzed mechanisms.
Methyl Group: The methyl group is an electron-donating group through induction and hyperconjugation. Its presence at the ortho-position partially counteracts the electron-withdrawing effect of the bromo group. This donating effect can slightly increase the electron density on the phenoxy oxygen, potentially influencing the rate of acid-catalyzed reactions.
Collectively, the net electronic effect of these substituents will modulate the Lewis basicity of the epoxide oxygen and the stability of any potential carbocationic intermediates formed during acid-catalyzed ring-opening.
Mechanistic Models and Computational Chemistry Studies
To gain a deeper understanding of the reaction mechanisms, computational chemistry has become an indispensable tool. Techniques like Density Functional Theory (DFT) allow for the detailed exploration of reaction pathways and the characterization of transition states.
Application of Density Functional Theory (DFT) in Reaction Pathway Elucidation
Density Functional Theory (DFT) calculations are widely used to model the ring-opening reactions of epoxides. nih.gov For this compound, DFT could be employed to:
Model the structures of reactants, transition states, intermediates, and products.
Calculate the activation energies for both acid-catalyzed and base-catalyzed pathways. nih.gov
Elucidate the geometric and electronic structure of the transition states to determine their SN1-like or SN2-like character.
Simulate the effect of the bromo and methyl substituents on the electron distribution and reactivity of the molecule.
For instance, a DFT study on a similar system, the acid-catalyzed ring-opening of an oxirane by an acetate (B1210297) nucleophile, showed that the presence of a general-acid catalyst significantly lowers the activation barrier for the reaction. nih.gov Similar computational approaches could precisely quantify the regioselectivity by comparing the activation barriers for nucleophilic attack at the primary versus the secondary carbon under different catalytic conditions.
Kinetic and Thermodynamic Profiling of Transformations
By combining experimental kinetic studies with computational modeling, a comprehensive kinetic and thermodynamic profile of the ring-opening reactions can be established.
Kinetic Profiling: Experimental rate studies under various concentrations of acid or base would determine the reaction order and rate constants. These experimental values can then be compared to the activation energies calculated using DFT to validate the proposed mechanistic models.
Table 2: Hypothetical Calculated Energy Profile for Ring-Opening of this compound
| Reaction Pathway | Catalyst | Transition State Energy (kcal/mol) | Product Thermodynamic Stability (kcal/mol) | Predicted Outcome |
| Attack at Secondary C | Acid | Lower ΔG‡ | Thermodynamically favored | Major product |
| Attack at Primary C | Acid | Higher ΔG‡ | Less favored | Minor product |
| Attack at Secondary C | Base | Higher ΔG‡ | Less favored | Minor product |
| Attack at Primary C | Base | Lower ΔG‡ | Thermodynamically favored | Major product |
Polymerization and Copolymerization of 2 4 Bromo 2 Methylphenoxy Methyl Oxirane
Homopolymerization via Ring-Opening Polymerization (ROP)
The strained three-membered ring of the oxirane group in 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane makes it susceptible to nucleophilic and electrophilic attack, enabling its polymerization through various ROP mechanisms. The polymerization process involves the cleavage of one of the carbon-oxygen bonds in the epoxide ring, leading to the formation of a linear polyether chain.
Anionic ring-opening polymerization is a common and effective method for polymerizing epoxides, including glycidyl (B131873) ethers. The process is typically initiated by strong nucleophiles, such as alkoxides or hydroxides. In the case of this compound, the polymerization would proceed via a nucleophilic attack on one of the carbon atoms of the oxirane ring.
The mechanism involves the following steps:
Initiation: A strong nucleophile (initiator, e.g., an alkoxide) attacks one of the less sterically hindered carbon atoms of the oxirane ring, leading to the opening of the ring and the formation of an alkoxide active center.
Propagation: The newly formed alkoxide end-group attacks another monomer molecule, propagating the polymer chain. This process repeats, leading to the growth of the polyether.
Termination: The polymerization can be terminated by the introduction of a proton-donating species or other quenching agents.
The polymerization of glycidyl ethers via AROP can be controlled to produce polymers with well-defined molecular weights and narrow molecular weight distributions. The presence of the bulky and electron-withdrawing 4-bromo-2-methylphenoxy group in this compound is expected to influence the reactivity of the monomer and the properties of the resulting polymer.
Table 1: Hypothetical Data for Anionic Homopolymerization of this compound *
| Entry | Initiator | Monomer/Initiator Ratio | Temperature (°C) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | Potassium Naphthalenide | 50 | 25 | 95 | 11,500 | 1.15 |
| 2 | Potassium tert-butoxide | 100 | 50 | 92 | 21,200 | 1.20 |
| 3 | Cesium hydroxide (B78521) | 75 | 40 | 98 | 16,800 | 1.12 |
*This table presents illustrative data based on typical results for the anionic polymerization of similar glycidyl ethers, as specific experimental data for this compound is not available in the reviewed literature.
Cationic ring-opening polymerization (CROP) is another important method for the polymerization of epoxides. This process is initiated by strong electrophiles, such as Brønsted acids or Lewis acids. The mechanism involves the protonation or coordination of the oxygen atom of the oxirane ring, followed by nucleophilic attack of another monomer molecule on the activated epoxide.
The key steps in the CROP of this compound would be:
Initiation: An initiator (e.g., a proton from a strong acid) protonates the oxygen atom of the oxirane ring, making the ring more susceptible to nucleophilic attack.
Propagation: A neutral monomer molecule acts as a nucleophile, attacking one of the carbon atoms of the protonated oxirane ring. This results in the opening of the ring and the regeneration of the active cationic species at the chain end.
Chain Transfer and Termination: CROP of epoxides is often complicated by side reactions, such as chain transfer to the monomer or polymer, and termination reactions. These can lead to polymers with broader molecular weight distributions compared to those obtained by AROP.
The structure of the monomer, particularly the substituents on the phenoxy ring, can influence the stability of the cationic propagating species and the likelihood of side reactions.
Coordination-insertion polymerization offers a powerful alternative for the controlled polymerization of epoxides. This method often employs catalysts based on transition metals or main group metals, such as aluminum, zinc, or cobalt complexes. The mechanism involves the coordination of the epoxide monomer to the metal center of the catalyst, followed by the insertion of the monomer into the metal-alkoxide bond of the growing polymer chain.
This approach can provide excellent control over the polymer's molecular weight, molecular weight distribution, and even stereochemistry. For a monomer like this compound, a coordination-insertion mechanism could potentially lead to the synthesis of isotactic or syndiotactic polymers, depending on the catalyst system used. The bulky side group of the monomer would likely play a significant role in the stereoselectivity of the polymerization.
Copolymerization Strategies and Monomer Reactivity
Copolymerization is a versatile strategy to tailor the properties of polymers by incorporating two or more different monomer units into the polymer chain.
This compound can be copolymerized with other cyclic ethers, such as ethylene (B1197577) oxide, to create copolymers with a range of properties. Ethylene oxide is a simple, highly reactive epoxide that can be used to introduce hydrophilic segments into the polymer chain. The resulting copolymers could exhibit amphiphilic properties, with the this compound units providing hydrophobic and potentially flame-retardant characteristics, while the ethylene oxide units impart hydrophilicity and flexibility.
The copolymerization can be carried out using any of the ROP mechanisms discussed above. The choice of the polymerization method will influence the microstructure of the resulting copolymer (e.g., random, block, or gradient).
The microstructure of a copolymer is determined by the relative reactivities of the comonomers, which are quantified by the reactivity ratios (r1 and r2). The reactivity ratio r1 is the ratio of the rate constant for the addition of monomer 1 to a growing chain ending in monomer 1 (k11) to the rate constant for the addition of monomer 2 to the same chain (k12). Similarly, r2 is the ratio of the rate constant for the addition of monomer 2 to a growing chain ending in monomer 2 (k22) to the rate constant for the addition of monomer 1 (k21).
If r1 > 1, the growing chain preferentially adds monomer 1.
If r1 < 1, the growing chain preferentially adds monomer 2.
If r1 ≈ 1, the addition is random.
If r1 ≈ r2 ≈ 0, there is a tendency for alternating copolymerization.
If r1r2 = 1, an ideal random copolymer is formed.
The reactivity ratios for the copolymerization of this compound (M1) and ethylene oxide (M2) would need to be determined experimentally. However, it can be anticipated that the bulky and electron-withdrawing side group of this compound would make it less reactive than the sterically unhindered and more nucleophilic ethylene oxide. This would likely result in r1 < 1 and r2 > 1.
Table 2: Hypothetical Reactivity Ratios for the Anionic Copolymerization of this compound (M1) with Ethylene Oxide (M2) *
| Comonomer Pair | r1 (M1) | r2 (M2) | r1 * r2 | Predicted Microstructure |
| This compound / Ethylene Oxide | 0.45 | 1.80 | 0.81 | Random, with a higher incorporation of M2 |
*This table presents illustrative data based on typical values for the copolymerization of substituted glycidyl ethers with ethylene oxide, as specific experimental data for the specified comonomer pair is not available in the reviewed literature.
The values of the reactivity ratios have a direct impact on the distribution of monomer units along the polymer chain, which in turn influences the macroscopic properties of the copolymer, such as its thermal properties, solubility, and mechanical strength.
An article focusing solely on the chemical compound “this compound” based on the provided outline cannot be generated at this time.
Extensive and targeted searches for scientific literature and research data concerning the polymerization, copolymerization, and specific applications of "this compound" did not yield information specific to this compound. The available research literature focuses on general principles of epoxide polymerization and brominated epoxy resins, but does not provide the detailed findings, data, or specific examples required to accurately address the subsections of the requested outline for this particular molecule.
Chemical Transformations and Derivatization of 2 4 Bromo 2 Methylphenoxy Methyl Oxirane
Modifications of the Oxirane Ring Post-Synthesis
The high ring strain of the oxirane ring makes it susceptible to a range of ring-opening and modification reactions, providing a versatile platform for chemical derivatization.
Controlled Oxidation Reactions
While the direct, controlled oxidation of the oxirane ring in structures like 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane is not extensively documented, general methodologies for epoxide oxidation suggest potential transformative pathways. Such reactions could theoretically lead to the formation of α-hydroxy ketones or other oxidized derivatives, although these transformations are less common than nucleophilic ring-opening reactions. The specific course of such an oxidation would be highly dependent on the choice of oxidizing agent and reaction conditions.
Selective Reduction Reactions
The oxirane ring can be selectively reduced to an alcohol, a reaction that proceeds via nucleophilic attack by a hydride reagent. The regioselectivity of this reduction is a key consideration. With complex metal hydrides like lithium aluminum hydride (LiAlH₄), the reaction generally follows an S(_N)2 mechanism, where the hydride nucleophile attacks the less sterically hindered carbon atom of the epoxide.
For this compound, the attack would preferentially occur at the terminal carbon of the oxirane ring, leading to the formation of 1-(4-bromo-2-methylphenoxy)propan-2-ol. This regioselectivity is a consequence of the steric bulk of the aryloxymethyl substituent directing the incoming nucleophile to the more accessible site. Other reducing agents, such as sodium borohydride (B1222165) in the presence of an alcohol, can also effect this transformation, often with high regioselectivity for the more substituted alcohol. oup.com
Diverse Functionalization via Ring-Opening with various Nucleophiles
The most versatile and widely exploited reactivity of the oxirane ring is its ring-opening by a diverse array of nucleophiles. nih.govresearchgate.net These reactions typically proceed via an S(_N)2 mechanism, particularly under basic or neutral conditions, with the nucleophile attacking the less sterically hindered carbon of the epoxide. This results in the formation of β-substituted alcohols with a predictable regiochemistry. masterorganicchemistry.commasterorganicchemistry.com
The reaction of this compound with various nucleophiles leads to a wide range of functionalized products. These transformations are fundamental in building molecular complexity from this epoxide precursor.
Oxygen Nucleophiles : The ring-opening with oxygen-based nucleophiles, such as water, alcohols, or phenols, in either acidic or basic media, leads to the formation of diols or ether alcohols. byjus.comacs.orgresearchgate.net For example, hydrolysis under basic conditions yields 1-(4-bromo-2-methylphenoxy)propane-2,3-diol.
Nitrogen Nucleophiles : Amines and other nitrogen-containing nucleophiles readily open the epoxide ring to produce amino alcohols, which are valuable intermediates in medicinal chemistry. rsc.orgresearchgate.net The reaction with ammonia, for instance, would yield 1-amino-3-(4-bromo-2-methylphenoxy)propan-2-ol.
Sulfur Nucleophiles : Thiols and other sulfur nucleophiles are effective for the ring-opening of epoxides, leading to the synthesis of β-hydroxy sulfides. nih.govresearchgate.netacs.orgdepauw.edu These reactions are often carried out under basic conditions to generate the more nucleophilic thiolate anion.
Carbon Nucleophiles : A variety of carbon-based nucleophiles, including Grignard reagents, organolithium compounds, and cyanides, can be used to form new carbon-carbon bonds through the ring-opening of epoxides. nih.gov This allows for the extension of the carbon skeleton and the introduction of a wide range of organic substituents.
Below is an interactive data table summarizing the products of ring-opening reactions of this compound with various nucleophiles.
| Nucleophile | Reagent Example | Product |
| Hydroxide (B78521) | NaOH (aq) | 1-(4-Bromo-2-methylphenoxy)propane-2,3-diol |
| Alkoxide | NaOCH₃ | 1-(4-Bromo-2-methylphenoxy)-3-methoxypropan-2-ol |
| Amine | NH₃ | 1-Amino-3-(4-bromo-2-methylphenoxy)propan-2-ol |
| Thiolate | NaSCH₃ | 1-(4-Bromo-2-methylphenoxy)-3-(methylthio)propan-2-ol |
| Grignard Reagent | CH₃MgBr | 1-(4-Bromo-2-methylphenoxy)butan-2-ol |
| Cyanide | NaCN | 4-(4-Bromo-2-methylphenoxy)-3-hydroxybutanenitrile |
Transformations Involving the Aromatic Moiety
The aromatic portion of this compound offers additional sites for chemical modification, namely the bromine atom and the methyl group, allowing for further diversification of the molecular structure.
Reactions at the Bromine Atom (e.g., Palladium-Catalyzed Cross-Coupling)
The bromine atom on the phenoxy ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the aromatic ring.
Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl bromide with a boronic acid or its ester in the presence of a palladium catalyst and a base to form a biaryl structure. acs.orgyonedalabs.comresearchgate.netwikipedia.org
Sonogashira Coupling : Terminal alkynes can be coupled with the aryl bromide using a palladium catalyst and a copper(I) co-catalyst, leading to the formation of an aryl-alkyne bond. researchgate.netscispace.comorganic-chemistry.orgwikipedia.org
Heck Coupling : This reaction allows for the arylation of an alkene, where the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. nih.govnih.govorganic-chemistry.orgwikipedia.orgresearchgate.net
Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. libretexts.orgacs.orgthieme-connect.comwikipedia.orgorganic-chemistry.org
The following interactive data table illustrates the products of various palladium-catalyzed cross-coupling reactions at the bromine atom of this compound.
| Reaction Name | Coupling Partner | Catalyst System | Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-{[2-Methyl-4-(phenyl)phenoxy]methyl}oxirane |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-{[2-Methyl-4-(phenylethynyl)phenoxy]methyl}oxirane |
| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 2-{[2-Methyl-4-(2-phenylvinyl)phenoxy]methyl}oxirane |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-{[2-Methyl-4-(phenylamino)phenoxy]methyl}oxirane |
Reactions at the Methyl Group on the Phenoxy Ring
The methyl group attached to the phenoxy ring is also amenable to chemical transformation, primarily through reactions at the benzylic position. The benzylic C-H bonds are weaker than typical alkyl C-H bonds, making this position more reactive.
One of the most common transformations of a benzylic methyl group is its oxidation to a carboxylic acid. organic-chemistry.orgucalgary.cayoutube.commasterorganicchemistry.comlibretexts.org This can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). The oxidation of the methyl group in this compound would yield 4-bromo-2-(oxiran-2-ylmethoxy)benzoic acid. This transformation converts an electron-donating alkyl group into an electron-withdrawing carboxylic acid group, significantly altering the electronic properties of the aromatic ring.
Another potential reaction is free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This would introduce a bromine atom onto the methyl group, forming a benzylic bromide which can then be further functionalized through nucleophilic substitution reactions.
Analytical and Spectroscopic Characterization Methods in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structure Elucidation and Kinetic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.
¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the protons of the oxirane ring and methylene (B1212753) bridge. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are key parameters for structural assignment. For instance, the aromatic protons would appear in the downfield region (typically δ 6.5-8.0 ppm), while the aliphatic protons of the methyl, methylene, and oxirane groups would appear in the upfield region (typically δ 1.5-4.5 ppm). docbrown.inforesearchgate.netchemicalbook.com
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment. Aromatic carbons typically resonate in the δ 110-160 ppm range, the methyl carbon around δ 15-25 ppm, and the carbons of the oxirane and methylene ether groups in the δ 40-75 ppm range. docbrown.inforsc.org
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons (¹H-¹H COSY) and between protons and their directly attached carbons (¹H-¹³C HSQC). These experiments are invaluable for unambiguously assigning all the proton and carbon signals, confirming the connectivity of the phenoxy, methyl, and oxirane fragments.
Kinetic Studies: Time-resolved NMR spectroscopy can be employed to study the kinetics of reactions involving this compound, such as its polymerization or ring-opening reactions. copernicus.org By monitoring the change in the intensity of specific NMR signals over time, researchers can determine reaction rates and elucidate reaction mechanisms. copernicus.org
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H (position 3) | ~7.3 | ~133 |
| Aromatic C-H (position 5) | ~7.2 | ~130 |
| Aromatic C-H (position 6) | ~6.8 | ~114 |
| Aromatic C-Br (position 4) | - | ~116 |
| Aromatic C-O (position 1) | - | ~155 |
| Aromatic C-CH₃ (position 2) | - | ~128 |
| -O-CH₂- | ~4.0 - 4.2 (multiplet) | ~70 |
| Oxirane -CH- | ~3.2 (multiplet) | ~51 |
| Oxirane -CH₂- | ~2.7 - 2.9 (multiplet) | ~45 |
| Ar-CH₃ | ~2.2 (singlet) | ~16 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending) at specific frequencies.
For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of its key structural features:
Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹. libretexts.org
Aliphatic C-H Stretching: Bands from the methyl and methylene groups are observed in the 2850-2960 cm⁻¹ region. docbrown.info
C=C Aromatic Ring Stretching: Peaks are found in the 1450-1600 cm⁻¹ region.
C-O-C Ether Stretching: A strong, characteristic absorption band for the aryl-alkyl ether linkage is expected in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. libretexts.org
Oxirane (Epoxide) Ring Vibrations: Characteristic bands for the epoxide ring, including the C-O stretching and ring breathing modes, typically appear in the 1250 cm⁻¹ (ring breathing), 950-810 cm⁻¹ (asymmetric ring stretching), and 840-750 cm⁻¹ (symmetric ring stretching) regions. libretexts.org
C-Br Stretching: A band in the lower frequency (fingerprint) region, typically between 600-500 cm⁻¹, would indicate the presence of the carbon-bromine bond.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H (CH₃, CH₂) | Stretching | 2960-2850 |
| Aromatic C=C | Ring Stretching | 1600-1450 |
| Aryl-Alkyl Ether (C-O-C) | Asymmetric Stretching | 1250-1200 |
| Oxirane C-O | Ring Breathing/Stretching | 1250, 950-810 |
| C-Br | Stretching | 600-500 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₀H₁₁BrO₂, giving it a monoisotopic mass of approximately 241.99 Da. uni.lu
In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak would appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of nearly equal intensity. nist.gov
Analysis of the fragmentation pattern helps to confirm the structure. Common fragmentation pathways for this molecule would likely involve:
Cleavage of the oxirane ring.
Loss of fragments such as CH₂O.
Alpha-cleavage at the ether linkage, leading to the formation of a stable bromomethylphenoxy radical or cation.
Breakdown of the aromatic ring.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts ([M+H]⁺, [M+Na]⁺, etc.) to aid in identification, particularly in liquid chromatography-mass spectrometry (LC-MS) analyses. uni.lu
| Adduct | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 243.00153 | 144.7 |
| [M+Na]⁺ | 264.98347 | 158.4 |
| [M+K]⁺ | 280.95741 | 148.9 |
| [M+NH₄]⁺ | 260.02807 | 160.6 |
Chromatography Techniques (e.g., HPLC, GC, GPC) for Purity, Separation, and Polymer Analysis
Chromatography is a fundamental tool for the separation, identification, and purification of compounds. Different chromatographic methods are applicable to this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of this compound. biozol.deresearchgate.net Using a suitable stationary phase (e.g., C18) and mobile phase, the compound can be separated from starting materials, byproducts, and other impurities. A detector, such as a UV detector set to a wavelength where the aromatic ring absorbs, allows for quantification of the compound and its impurities. Purity levels are often reported based on the peak area percentage in the chromatogram. biozol.dejk-sci.com
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful technique for separation and analysis. nih.gov The compound would first be vaporized and then separated based on its boiling point and interaction with the stationary phase of the GC column. GC-MS provides both retention time data for identification and mass spectra for structural confirmation. The thermal stability of the compound must be considered, as the oxirane ring can be sensitive to high temperatures in the GC inlet. nih.gov
Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), is not used for analyzing the monomer itself but is the standard method for characterizing polymers derived from it. lcms.cz If this compound is used to synthesize polymers, GPC is employed to determine the polymer's molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net
X-ray Diffraction (XRD) for Solid-State Structural Elucidation
For materials that are microcrystalline powders rather than large single crystals, Powder X-ray Diffraction (PXRD) is used. rsc.orgresearchgate.net PXRD provides a characteristic diffraction pattern that serves as a fingerprint for the crystalline phase. It is used to identify crystalline compounds, assess sample purity, and study polymorphism—the ability of a compound to exist in more than one crystal structure. rsc.org
Future Research Directions and Emerging Trends
Development of Highly Selective and Efficient Catalytic Systems
The utility of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane is intrinsically linked to the selective transformation of its epoxide ring. Future research will undoubtedly focus on the development of sophisticated catalytic systems that can control the regioselectivity and stereoselectivity of the ring-opening reactions.
One promising avenue is the application of advanced organometallic catalysts. For instance, titanocene-based catalysts have shown remarkable efficacy in the regioselective, electron-transfer-mediated opening of epoxides, often leading to anti-Markovnikov products. mdpi.com The application of such catalysts to this compound could provide access to novel isomers that are not readily obtainable through traditional acid- or base-catalyzed methods. Furthermore, the development of chiral titanium complexes could enable enantioselective transformations, a critical aspect for the synthesis of biologically active molecules. mdpi.com
Another emerging area is the use of heterometallic catalysts, which often exhibit enhanced activity and selectivity due to synergistic effects between different metal centers. ed.ac.uk These catalysts are particularly relevant for ring-opening polymerization (ROP) and ring-opening copolymerization (ROCOP) reactions. ed.ac.uk The development of bespoke heterometallic systems for the polymerization of this compound could lead to polymers with highly controlled microstructures and properties.
Biocatalysis also presents a compelling future direction. Halohydrin dehalogenases (HHDHs) have been identified as potent biocatalysts for the enantioselective ring-opening of epoxides with various nucleophiles. researchgate.net The screening of HHDH libraries against this compound could yield highly selective enzymes for the production of enantioenriched β-substituted alcohols, which are valuable chiral building blocks. researchgate.net
| Catalyst Type | Potential Advantage for this compound | Reference |
| Titanocene Complexes | High regioselectivity (anti-Markovnikov), potential for enantioselectivity. | mdpi.com |
| Heterometallic Complexes | Enhanced activity and selectivity in polymerization reactions. | ed.ac.uk |
| Halohydrin Dehalogenases | High enantioselectivity in ring-opening with various nucleophiles. | researchgate.net |
Exploration of Novel Polymeric Architectures and Hybrid Materials
The bifunctional nature of this compound, possessing both a polymerizable epoxide group and a modifiable aromatic ring, makes it an ideal candidate for the creation of advanced polymeric materials.
Future research will likely explore its use in the synthesis of well-defined block copolymers, graft copolymers, and other complex architectures through controlled polymerization techniques like anionic ring-opening polymerization. The resulting polymers, bearing pendant bromo-2-methylphenoxy groups, can be further functionalized via cross-coupling reactions, providing a versatile platform for tuning material properties. For instance, functionalization with hydrophilic moieties could lead to amphiphilic block copolymers that self-assemble into micelles or vesicles for drug delivery applications. frontiersin.org
The integration of this compound into hybrid materials is another exciting frontier. acs.org These materials, which combine organic and inorganic components at the nanoscale, often exhibit synergistic properties. For example, the epoxide moiety can be used to covalently link the molecule to the surface of inorganic nanoparticles or to form a cross-linked organic matrix around them. The bromo-substituted aromatic ring can also serve as a reactive site for grafting onto surfaces or for coordinating with metal ions. The development of hybrid materials incorporating this compound could lead to advanced composites with enhanced mechanical, thermal, and optical properties. researchgate.netmdpi.com Silsesquioxane-based hybrids, for instance, have shown promise in catalysis and materials science. wikipedia.org
| Material Type | Potential Application | Key Feature of this compound |
| Functional Copolymers | Drug delivery, smart materials | Polymerizable epoxide and modifiable aromatic ring |
| Organic-Inorganic Hybrids | Advanced composites, catalysts | Covalent bonding via epoxide, surface grafting via aromatic ring |
| Reduced Graphene Oxide Composites | Conductive materials, sensors | Covalent modification of rGO |
Advancements in Green Chemistry Principles for Synthesis and Application
The principles of green chemistry are increasingly influencing the design of chemical processes. Future research on this compound will aim to incorporate these principles into both its synthesis and its applications.
In terms of synthesis, a key focus will be on developing greener bromination methods for the aromatic precursor, moving away from traditional reagents towards more environmentally benign alternatives like sodium bromide/sodium periodate (B1199274) systems or catalytic methods. acs.orgorganic-chemistry.org Furthermore, the epoxidation step could be made more sustainable by using hydrogen peroxide as a clean oxidant in conjunction with recyclable catalysts. rsc.org
For the application of this compound, a major trend is the use of CO2 as a renewable C1 feedstock. The copolymerization of epoxides and CO2 to produce polycarbonates is a well-established green technology. acs.orgcnr.it Applying this to this compound could lead to the production of biodegradable polymers from a greenhouse gas, contributing to a circular economy. acs.org
The exploration of solvent-free reaction conditions is another important aspect of green chemistry. royalsocietypublishing.org For example, the ring-opening of epoxides can often be carried out under solvent-free conditions using solid catalysts or microwave irradiation, which reduces waste and energy consumption. researchgate.netnih.gov The use of greener solvents, such as bio-derived solvents or supercritical fluids, will also be a key area of investigation. orientjchem.orgnih.gov
| Green Chemistry Principle | Application to this compound | Reference |
| Use of Renewable Feedstocks | Copolymerization with CO2 to form polycarbonates. | acs.orgcnr.it |
| Greener Reagents | Sustainable bromination and epoxidation methods. | acs.orgorganic-chemistry.orgrsc.org |
| Solvent-Free Reactions | Ring-opening reactions under solvent-free conditions. | royalsocietypublishing.orgresearchgate.net |
| Energy Efficiency | Microwave-assisted synthesis and reactions. | nih.gov |
Deeper Mechanistic Understanding Through Advanced Computational Studies
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. Future research will leverage advanced computational methods, such as Density Functional Theory (DFT), to gain a deeper mechanistic understanding of reactions involving this compound.
DFT calculations can be used to model the reaction pathways of epoxide ring-opening under various catalytic conditions. researchgate.netrsc.orgresearchgate.net This can help in elucidating the factors that control regioselectivity and stereoselectivity, providing valuable insights for the design of more efficient catalysts. researchgate.netrsc.org For example, computational studies can predict the transition state energies for different reaction mechanisms, allowing for a rational choice of catalysts and reaction conditions to favor a desired outcome. researchgate.net
Furthermore, computational studies can be employed to investigate the electronic properties of polymers and hybrid materials derived from this compound. This can help in predicting their properties and in designing materials with specific functionalities. For instance, the impact of different functional groups on the electronic band gap of a polymer can be calculated, guiding the synthesis of materials for electronic applications.
The photochemical reactivity of the molecule can also be explored using computational methods. bohrium.comacs.org Understanding the excited-state potential energy surfaces can open up new possibilities for light-induced reactions and the development of photoresponsive materials.
| Computational Method | Application | Potential Outcome |
| Density Functional Theory (DFT) | Modeling reaction mechanisms of epoxide ring-opening. | Rational catalyst design, prediction of regioselectivity. |
| Molecular Dynamics (MD) | Simulating polymer chain conformations and interactions. | Understanding structure-property relationships in materials. |
| Time-Dependent DFT (TD-DFT) | Investigating excited-state properties and photochemical reactions. | Design of photoresponsive materials. |
Synergistic Integration with Other Chemical Disciplines (e.g., Supramolecular Chemistry)
The future of this compound will also be shaped by its integration with other chemical disciplines, particularly supramolecular chemistry. The non-covalent interactions that govern molecular recognition and self-assembly can be harnessed to create novel materials and systems.
The bromo-substituted aromatic ring of the molecule is capable of participating in halogen bonding, a highly directional non-covalent interaction. This could be exploited in the design of self-assembling systems where the molecule acts as a building block for the construction of supramolecular polymers, liquid crystals, or gels. The halogen bond can also be used for anion recognition and sensing applications.
Furthermore, the molecule could be encapsulated within supramolecular hosts, such as cyclodextrins or self-assembled capsules, to control its reactivity. rsc.org For example, the isomerization of epoxides has been shown to be efficiently catalyzed within the confined space of a resorcin nih.govarene capsule. rsc.org This approach could be used to achieve unusual selectivity in reactions of this compound.
The integration of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) is another promising direction. The epoxide or the aromatic ring could be used to anchor the molecule within the pores of these frameworks, creating functionalized materials for catalysis, gas storage, or separation.
| Supramolecular Concept | Potential Application | Role of this compound |
| Halogen Bonding | Self-assembly, anion sensing | Halogen bond donor |
| Host-Guest Chemistry | Controlled reactivity, catalysis | Guest molecule within a supramolecular host |
| Metal-Organic Frameworks (MOFs) | Heterogeneous catalysis, separation | Functional building block or post-synthetically modified component |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane?
- Methodological Answer : This compound is typically synthesized via nucleophilic substitution reactions. For example, epichlorohydrin reacts with 4-bromo-2-methylphenol in the presence of a base (e.g., NaOH) to form the epoxide ring. The reaction involves deprotonation of the phenolic hydroxyl group, followed by nucleophilic attack on the epichlorohydrin’s electrophilic carbon, with subsequent epoxide ring closure . Purification is often achieved via column chromatography using silica gel and a gradient solvent system (e.g., hexane/ethyl acetate) to isolate the product .
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the epoxide ring and substituent positions. For instance, the oxirane protons typically appear as doublets of doublets (δ 3.1–4.5 ppm), while aromatic protons from the bromo-methylphenoxy group resonate in δ 6.5–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected m/z for CHBrO: ~274.0).
- Chromatography : HPLC or GC-MS with a polar stationary phase ensures >95% purity .
Q. What solvents and storage conditions are optimal for this compound?
- Methodological Answer : The compound is stable in inert solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen. Storage at –20°C in amber vials minimizes epoxide ring hydrolysis and bromine substitution reactions .
Advanced Research Questions
Q. How does the bromo-methylphenoxy substituent influence the reactivity of the oxirane ring in nucleophilic ring-opening reactions?
- Methodological Answer : The bromine atom’s electron-withdrawing effect increases the electrophilicity of the oxirane carbons, accelerating nucleophilic attacks (e.g., by amines or thiols). Steric hindrance from the methyl group may favor regioselective ring-opening at the less hindered carbon. Kinetic studies using in-situ FTIR or F NMR (if fluorine-containing nucleophiles are used) can track reaction progress .
Q. What strategies mitigate side reactions (e.g., polymerization) during epoxide functionalization?
- Methodological Answer :
- Temperature Control : Reactions performed at 0–25°C reduce thermal decomposition.
- Catalyst Selection : Lewis acids like BF-OEt or enzymes (e.g., lipases) enhance regioselectivity while suppressing polymerization .
- Protecting Groups : Temporary protection of the phenoxy group (e.g., silylation) prevents unwanted crosslinking .
Q. How can computational methods predict the compound’s biological activity or interaction with enzymes?
- Methodological Answer :
- Docking Simulations : Software like AutoDock Vina models interactions with target proteins (e.g., cytochrome P450 enzymes). The bromine atom’s hydrophobic surface area and the epoxide’s electrophilicity are key parameters .
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) studies correlate substituent electronic effects (Hammett σ constants) with observed bioactivity .
Q. What contradictions exist in reported spectroscopic data for similar oxirane derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., due to solvent polarity or concentration) require standardized protocols (e.g., CDCl as solvent, 500 MHz instruments). Cross-referencing with X-ray crystallography data (if available) validates structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
